Chiral Purity Benchmark for Asymmetric Synthesis
While direct optical rotation data for (3S)-quinuclidin-3-ylmethanol was not found in the provided primary literature, its utility as a chiral building block is predicated on its high enantiomeric purity. The compound is typically offered with a purity of 97% or higher, ensuring a well-defined stereocenter for downstream applications . This is in stark contrast to the racemic mixture (CAS 5176-22-7) or the opposite (3R)-enantiomer (CAS 138874-55-2), which would yield different stereochemical outcomes in asymmetric reactions or biological assays.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | (3S)-enantiomer, purity >=97% |
| Comparator Or Baseline | Racemic mixture (CAS 5176-22-7) |
| Quantified Difference | Defined stereocenter vs. 1:1 mixture of enantiomers |
| Conditions | Vendor specifications |
Why This Matters
Procurement of the specific (3S)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring reproducibility and efficiency in stereoselective synthesis.
